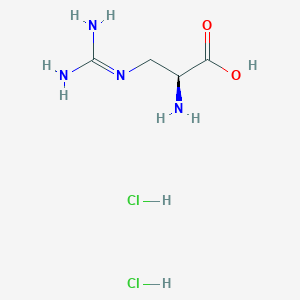

(S)-2-Amino-3-guanidinopropanoic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., amino acid, alkaloid, etc.). It may also include information about where it is commonly found or produced and its uses .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps and different reagents .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, or how it behaves as a part of larger molecules .Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, density, etc. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

Crystal Structure and Vibrational Analysis

The compound (S)-2-amino-3-guanidinopropanoic acid dihydrochloride (HAGP) is an unnatural homologue of L-arginine. Research by Rejnhardt and Daszkiewicz (2020) synthesized isostructural salts of HAGP and analyzed their crystal structures. These salts exhibit orthorhombic symmetry and a complex hydrogen bonding network. Their crystallographic analysis offers insights into the structural intricacies of such compounds (Rejnhardt & Daszkiewicz, 2020).

Synthesis and Biological Activity

Research into the synthesis and biological activity of analogues of 3-guanidinopropionic acid, a compound closely related to (S)-2-amino-3-guanidinopropanoic acid dihydrochloride, has been conducted. Larsen et al. (2001) explored structural modifications of this compound to identify new entities with antidiabetic potency without susceptibility to creatine-like metabolism. This research enhances our understanding of the molecular structure and potential applications in metabolic diseases (Larsen et al., 2001).

Synthesis of Arginine Analogs

Takagi, Tsukatani, and Hayashi (1959) investigated the synthesis of DL-2-Amino-3-guanidinopropionic acid, a derivative of the compound , from DL-2, 3-diaminoprorionic acid. This research provides valuable information on the synthetic pathways and chemical properties of arginine analogs, including (S)-2-amino-3-guanidinopropanoic acid dihydrochloride (Takagi et al., 1959).

Proton Affinity Analysis

Rožman (2012) conducted a study on the proton affinities of several arginine homologues and analogues, including 2-amino-3-guanidinopropionic acid. This research is significant in understanding the chemical behavior and potential applications of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride in different biological and chemical environments (Rožman, 2012).

Other Related Research

- Yin et al. (2004) explored the formation of the nonproteinogenic amino acid 2S,3R-Capreomycidine, derived from arginine, highlighting the compound's role in antitubercular peptide antibiotics (Yin et al., 2004).

- Thoen, Morales-Ramos, and Lipton (2002) synthesized novel amino acid residues, including derivatives similar to (S)-2-amino-3-guanidinopropanoic acid dihydrochloride, for use in cyclic depsipeptides (Thoen et al., 2002).

- Ostojić, Stojanović, and Olcina (2015) studied the oxidant-antioxidant capacity of dietary guanidinoacetic acid, providing insights into the nutritional and biochemical properties of guanidine derivatives (Ostojić et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-amino-3-(diaminomethylideneamino)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2.2ClH/c5-2(3(9)10)1-8-4(6)7;;/h2H,1,5H2,(H,9,10)(H4,6,7,8);2*1H/t2-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLRUXYCKZCLBT-JIZZDEOASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=C(N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N=C(N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-guanidinopropanoic acid dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-(4-methylphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559184.png)

![8-(sec-butyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559198.png)

![3-[(4-Ethoxyphenoxy)methyl]aniline](/img/structure/B2559199.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2559203.png)

![1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2559206.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559207.png)